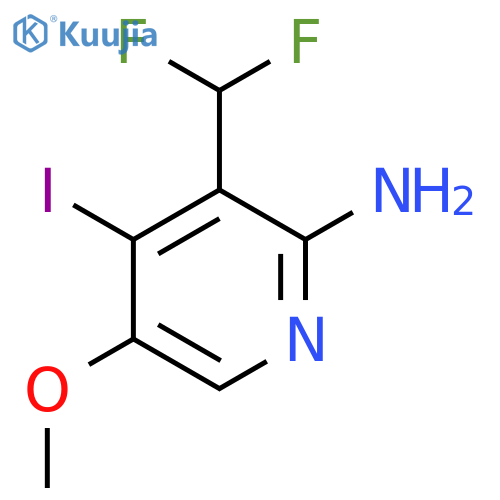Cas no 1804676-65-0 (2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine)

1804676-65-0 structure
商品名:2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine
CAS番号:1804676-65-0
MF:C7H7F2IN2O
メガワット:300.044560670853
CID:4855570
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine
-
- インチ: 1S/C7H7F2IN2O/c1-13-3-2-12-7(11)4(5(3)10)6(8)9/h2,6H,1H3,(H2,11,12)
- InChIKey: ZHRBZZFGLUDXFQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C=1C(F)F)N)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 48.1
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029066810-1g |
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine |
1804676-65-0 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
1804676-65-0 (2-Amino-3-(difluoromethyl)-4-iodo-5-methoxypyridine) 関連製品
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
